

Application Notes and Protocols for Studying Maresin-Induced Phagocytosis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] They play a crucial role in the resolution of inflammation, a process that involves the cessation of inflammatory responses and the restoration of tissue homeostasis.[1][3] A key mechanism through which maresins exert their pro-resolving effects is the enhancement of phagocytosis, the cellular process of engulfing and eliminating pathogens, apoptotic cells (a process termed efferocytosis), and cellular debris.[1] [2][4][5] This document provides detailed experimental protocols and application notes for studying maresin-induced phagocytosis, aimed at researchers, scientists, and professionals in drug development.

Signaling Pathway of Maresin-Induced Phagocytosis

Maresin 1 (MaR1) has been identified as a potent stimulator of phagocytosis in immune cells such as macrophages and neutrophils.[3][4] MaR1 initiates its pro-phagocytic signaling by binding to the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[1][3] This interaction triggers a downstream signaling cascade that ultimately leads to enhanced phagocytic activity.





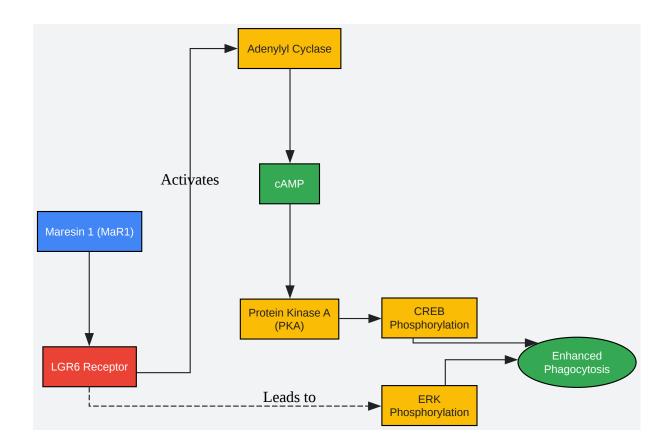


Key signaling events include:

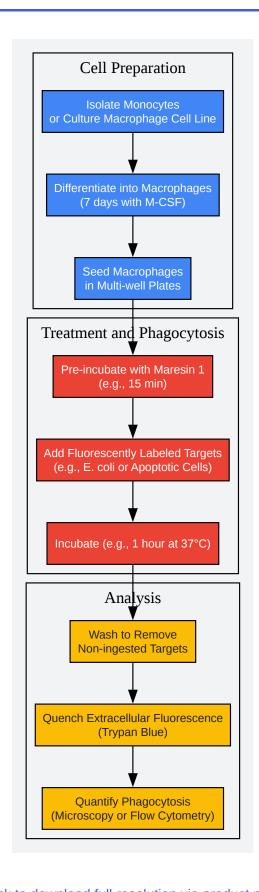
- Receptor Binding: MaR1 stereoselectively binds to and activates the LGR6 receptor.[3]
- Second Messenger Activation: Activation of LGR6 leads to an increase in intracellular cyclic AMP (cAMP) levels.[3][6]
- Protein Phosphorylation: Downstream signaling involves the phosphorylation of several proteins, including extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[3][6]

These signaling events culminate in cytoskeletal rearrangements and enhanced engulfment of targets by the phagocyte.









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